AMXI-5001 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H21ClFN5O3 |

|---|---|

Molecular Weight |

493.9 g/mol |

IUPAC Name |

ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C25H20FN5O3.ClH/c1-2-34-25(33)29-24-27-20-10-8-15(13-22(20)28-24)18-11-14(7-9-19(18)26)12-21-16-5-3-4-6-17(16)23(32)31-30-21;/h3-11,13H,2,12H2,1H3,(H,31,32)(H2,27,28,29,33);1H |

InChI Key |

DCTVJMPYKWHEFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

AMXI-5001 Hydrochloride: A Dual Inhibitor of PARP and Microtubule Polymerization for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: AMXI-5001 hydrochloride is a novel, orally bioavailable small molecule that represents a significant advancement in oncology therapeutics by acting as a dual inhibitor of both poly (ADP-ribose) polymerase (PARP) and microtubule polymerization.[1][2][3] This bifunctional mechanism of action allows AMXI-5001 to simultaneously target two critical pathways in cancer cell proliferation and survival: DNA damage repair and mitosis.[1][4] Preclinical studies have demonstrated its high potency against a wide range of human cancer cell lines, including those with and without BRCA mutations, and remarkable anti-tumor activity in in vivo models.[2][3] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanisms of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various preclinical assays.

Table 1: In Vitro Inhibitory Activity of AMXI-5001

| Target/Assay | IC50 Value | Comparator(s) | Key Findings |

| PARP1 Enzymatic Activity | ~5 nmol/L | Olaparib, Talazoparib, Rucaparib, Niraparib | Comparable potency to clinically approved PARP inhibitors.[1][2] |

| PARP2 Enzymatic Activity | Similar to Olaparib and Talazoparib | Olaparib, Talazoparib | Effective inhibition of the homologous PARP2 enzyme.[1] |

| Intracellular PAR Formation | 7 nmol/L | Olaparib (8 nmol/L), Talazoparib (3 nmol/L) | Potent inhibition of PARP activity within cancer cells.[2] |

| Microtubule Polymerization | Comparable to Vinblastine | Vinblastine | Strong anti-tubulin polymerization activity, similar to a clinically used microtubule destabilizer.[1][2] |

Table 2: In Vitro Cytotoxicity of AMXI-5001 in Cancer Cell Lines

| Cell Line Type | IC50 Range | Comparator(s) | Key Findings |

| BRCA-mutated/HR-deficient | 18 nM to 26 nM | Clinical PARP inhibitors | Highly potent in cancer cells with deficient homologous recombination repair.[1] |

| HR-proficient | 4 nM to >5000 nM | Clinical PARP inhibitors | 20 to >10,000-fold more potent than clinical PARP inhibitors in a broad range of cancer cells.[1][2] |

| Esophageal Carcinoma (9 cell lines) | Mean IC50 of 0.094 µM | Olaparib (26.9 µM), Niraparib (14.6 µM), Rucaparib (81.1 µM), Talazoparib (0.8 µM) | Significantly more potent than other clinically available PARP inhibitors in esophageal cancer cell lines.[5][6] |

Table 3: In Vivo Efficacy of AMXI-5001

| Cancer Model | Dosing | Key Findings |

| BRCA-mutated Triple-Negative Breast Cancer (TNBC) Xenograft | Oral administration | Induced complete regression of established tumors, including very large ones.[1][2][3] Superior anti-tumor effects compared to single-agent PARP or microtubule inhibitors, or their combination.[1][2] |

| Esophageal Carcinoma (KYSE-70) Xenograft | Monotherapy and in combination with radiotherapy | Significant tumor response as a monotherapy.[5][6] Synergistic anti-tumor effect when combined with radiation.[5][6] |

Core Mechanism of Action

AMXI-5001 exerts its anti-cancer effects through a dual mechanism of action that creates a "one-two punch" against tumor cells.[1]

-

PARP Inhibition and PARP Trapping: AMXI-5001 potently inhibits the enzymatic activity of PARP1 and PARP2, which are crucial for the repair of single-strand DNA breaks (SSBs).[4] This inhibition leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with homologous recombination deficiency (e.g., BRCA mutations), these DSBs cannot be repaired, leading to synthetic lethality.[1] Furthermore, AMXI-5001 is a potent "PARP trapper," stabilizing the PARP-DNA complex at sites of damage.[1][5] This trapped complex is a physical impediment to DNA replication and is highly cytotoxic.[1][5] AMXI-5001's PARP trapping ability is comparable to Talazoparib, the most potent clinical PARP trapper.[1]

-

Microtubule Polymerization Inhibition: The benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[4] This disruption of microtubule dynamics leads to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptosis.[4]

This dual-action mechanism allows AMXI-5001 to be effective in a broader range of cancer types, including those that are not deficient in homologous recombination.[1] The synchronous inhibition of DNA repair and mitosis may also overcome potential resistance mechanisms to single-agent therapies.[2]

Signaling Pathways and Cellular Consequences

The dual inhibition by AMXI-5001 triggers a cascade of cellular events culminating in cancer cell death.

References

- 1. escholarship.org [escholarship.org]

- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

AMXI-5001 Hydrochloride: A Technical Overview of a Novel Dual-Targeting Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXI-5001 hydrochloride is an orally bioavailable small molecule that represents a novel class of anticancer agents with a dual mechanism of action.[1][2] It functions as a potent inhibitor of both poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][3] This dual-action approach aims to deliver a "one-two punch" to cancer cells by simultaneously preventing DNA repair and disrupting mitosis, leading to cell cycle arrest and apoptosis.[1][3][4] Preclinical studies have demonstrated its robust cytotoxic effects across a wide range of human cancer cell lines, including those with and without BRCA mutations, and have shown superior anti-tumor activity in vivo compared to single-agent inhibitors.[3][5] AMXI-5001 is currently in Phase I/II clinical trials for the treatment of advanced malignancies.[6][7]

Chemical Structure and Properties

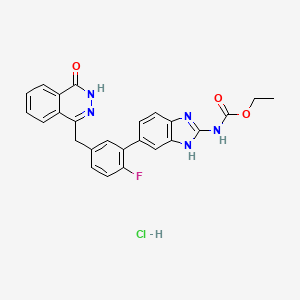

This compound is the salt form of the active free base, selected to improve solubility.[3][4] The core structure features a benzimidazole (B57391) moiety that targets the colchicine-binding site on tubulin.[1]

-

IUPAC Name: Ethyl [5-[2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate[8]

-

CAS Number: 2170491-77-5[8]

-

Chemical Formula: C₂₅H₂₀FN₅O₃[8]

-

Molecular Weight: 457.47 g/mol [8]

Caption: Chemical Structure of AMXI-5001.

Mechanism of Action

AMXI-5001 exerts its anticancer effects through two distinct and synergistic mechanisms:

-

PARP Inhibition: The molecule selectively binds to and inhibits the catalytic activity of PARP1 and PARP2.[1][3] This action prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage, genetic instability, and ultimately apoptosis.[1] AMXI-5001 has also been shown to trap PARP-DNA complexes, a key mechanism for the cytotoxicity of PARP inhibitors.[3][4]

-

Microtubule Polymerization Inhibition: Through its benzimidazole component, AMXI-5001 binds to the colchicine-binding motif on tubulin.[1] This disrupts the dynamics of microtubule polymerization, which is essential for the formation of the mitotic spindle. The result is cell cycle arrest and the induction of apoptosis.[1]

Caption: Dual mechanism of action of AMXI-5001.

Quantitative Data

AMXI-5001 has demonstrated potent inhibition of PARP enzymes, with IC₅₀ values comparable to or exceeding those of clinically approved PARP inhibitors.[3][4]

Table 1: In Vitro PARP Inhibition

| Enzyme | AMXI-5001 IC₅₀ (nmol/L) | Olaparib IC₅₀ (nmol/L) | Talazoparib IC₅₀ (nmol/L) |

| PARP1 | ~5 | Comparable | Comparable |

| PARP2 | 0.05 | 0.03 | 0.09 |

Data compiled from published studies.[3][4]

Table 2: In Vitro Cytotoxicity

| Cell Line Panel | Treatment Duration | Potency vs. Clinical PARPis | Activity Profile |

| 110 Human Cancer Cell Lines | 3 days | 20 to >10,000-fold more potent | Highly active in both BRCA1/2-deficient and BRCA1/2 wild-type cells |

Data from a comprehensive in vitro screen.[3]

Experimental Protocols

PARP Inhibition Assay

The inhibitory action of AMXI-5001 on PARP1 and PARP2 was determined using commercially available microplate assays.[3][4]

Workflow:

Caption: High-level workflow for PARP inhibition assay.

Detailed Methodology:

-

A universal colorimetric PARP assay kit was utilized for PARP1 and a similar kit for PARP2.[3][4]

-

Test compounds, including AMXI-5001 and clinically approved PARP inhibitors as positive controls, were prepared in increasing concentrations.[3][4]

-

The compounds were incubated with the respective PARP enzyme and its substrate in a microplate according to the manufacturer's instructions.[4]

-

Following incubation, a developing solution was added, and the absorbance was measured using a microplate reader.[3]

-

IC₅₀ values were determined by plotting the average absorbance against the logarithm of the inhibitor concentration.[3]

Tubulin Polymerization Assay

A standard cell-free, fluorescence-based tubulin polymerization assay was employed to evaluate the direct effect of AMXI-5001 on microtubule formation.[4]

Detailed Methodology:

-

Purified tubulin was incubated with a fluorescent reporter in a reaction buffer.

-

Varying concentrations of AMXI-5001, a known polymerization inhibitor (e.g., Vinblastine), or a polymerization enhancer (e.g., Paclitaxel) were added to the reaction.[4]

-

The fluorescence, which correlates with the extent of tubulin polymerization, was monitored over time at 37°C.

-

Polymerization curves were generated to assess the inhibitory or enhancing effects of the test compounds.

Pharmacokinetics and In Vivo Efficacy

AMXI-5001 has been shown to be orally bioavailable and possess favorable metabolic stability and pharmacokinetic properties.[3][4] In vivo studies using a triple-negative breast cancer (TNBC) model with BRCA mutations demonstrated that oral administration of AMXI-5001 induced complete regression of established tumors, including very large ones.[3][5] The anti-tumor effects of AMXI-5001 were superior to those of single-agent PARP or microtubule inhibitors, as well as their combination.[3][4]

Conclusion

This compound is a promising, first-in-class dual inhibitor of PARP1/2 and microtubule polymerization. Its unique mechanism of action provides a powerful, synergistic anti-tumor strategy. The potent preclinical activity, favorable pharmacokinetic profile, and efficacy in difficult-to-treat cancer models underscore its potential as a significant advancement in cancer therapy. Ongoing clinical trials will further elucidate its safety and efficacy in patients with advanced malignancies.[6]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Studypages - A Trial of AMXI-5001 for Treatment in Patients With Advanced Malignancies (Cancer) [studypages.com]

- 8. medkoo.com [medkoo.com]

AMXI-5001 Hydrochloride: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of AMXI-5001 hydrochloride, a potent, orally bioavailable dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1] Developed for therapeutic applications in oncology, AMXI-5001 has demonstrated significant anti-tumor activity in preclinical models and is currently undergoing clinical evaluation.[2] This document details the synthetic route, physicochemical properties, and biological characterization of this compound, offering a comprehensive resource for researchers in the field of cancer drug development.

Synthesis of this compound

The synthesis of AMXI-5001 is described in patent literature, specifically in patent number 10,640,493, which covers phthalazine (B143731) derivatives as inhibitors of PARP1, PARP2, and/or tubulin.[3] The inventors listed on this patent are the same key authors of the primary research articles describing AMXI-5001.[1][3] The hydrochloride salt form of AMXI-5001 was developed to improve its solubility.[1] While the full, detailed synthetic protocol from the patent is proprietary, the key steps can be summarized as a multi-step chemical synthesis process. The synthesis is noted in research articles as being described elsewhere in a patent.[1][4]

Physicochemical Characterization

The hydrochloride salt of AMXI-5001 is a white to off-white solid. A summary of its key physicochemical properties is provided in the table below. The data has been compiled from commercially available sources and scientific literature.

| Property | Value | Reference |

| Purity (by HPLC) | 98.25% | [5] |

| Molecular Formula | C₂₅H₂₆N₄O₃·HCl | |

| Molecular Weight | 479.97 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | Powder: -20°C (short-term), -80°C (long-term) | [5] |

| Solubility | Soluble in DMSO |

Spectroscopic Data

-

¹H-NMR Spectroscopy: The proton nuclear magnetic resonance (¹H-NMR) spectrum is consistent with the chemical structure of AMXI-5001. Detailed spectral data, including chemical shifts (δ) and coupling constants (J), can be obtained from commercial suppliers.[5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound. The observed mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]⁺.[5]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to determine the purity of this compound. The analysis typically shows a single major peak, confirming the high purity of the compound.[1][5]

Biological Characterization and Mechanism of Action

AMXI-5001 is a dual-target inhibitor, acting on both PARP1/2 and microtubule polymerization.[1] This dual mechanism provides a "one-two punch" against cancer cells by simultaneously preventing DNA repair and disrupting cell division, leading to synthetic lethality.[1]

Signaling Pathway

The signaling pathway affected by AMXI-5001 involves two critical cellular processes: DNA damage repair and mitosis. The following diagram illustrates the dual inhibitory action of AMXI-5001.

Caption: Dual inhibitory mechanism of this compound.

In Vitro Potency

AMXI-5001 demonstrates potent inhibition of both PARP1 enzymatic activity and tubulin polymerization in biochemical assays. Its potency is comparable to or greater than clinically approved PARP inhibitors and microtubule-targeting agents.[1]

| Target/Assay | IC₅₀ Value | Comparison Compounds (IC₅₀) | Reference |

| PARP1 Enzymatic Activity | ~5 nmol/L | Olaparib (~5 nmol/L), Talazoparib (~5 nmol/L) | [1] |

| Intracellular PAR Formation | 7 nmol/L | Olaparib (8 nmol/L), Talazoparib (3 nmol/L) | [1] |

| Tubulin Polymerization | 0.92 µM (HCl salt) | Vinblastine (comparable) | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel compounds. The following sections provide outlines of the key in vitro assays used to characterize the biological activity of AMXI-5001.

PARP Inhibition Assay

This assay quantifies the ability of AMXI-5001 to inhibit the enzymatic activity of PARP1. A colorimetric assay is commonly used.[1]

Caption: Workflow for a colorimetric PARP1 inhibition assay.

Methodology:

-

A 96-well plate is coated with histones, which are substrates for PARP1.

-

Varying concentrations of this compound are added to the wells. Control wells contain vehicle (e.g., DMSO) or a known PARP inhibitor (e.g., Olaparib).

-

Recombinant human PARP1 enzyme and a reaction buffer containing biotinylated NAD+ are added to initiate the poly(ADP-ribosyl)ation reaction.

-

The plate is incubated to allow for the formation of biotinylated poly(ADP-ribose) chains on the histones.

-

After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated chains.

-

Following another wash step, a colorimetric HRP substrate (e.g., TMB) is added.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of AMXI-5001 on the in vitro polymerization of tubulin into microtubules. A fluorescence-based assay is a common method.[1]

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Methodology:

-

Purified tubulin is prepared in a polymerization buffer containing GTP and a fluorescent reporter that preferentially binds to microtubules.

-

The tubulin solution is added to a 96-well plate containing various concentrations of this compound. Controls include a vehicle, a known polymerization inhibitor (e.g., Vinblastine), and a polymerization stabilizer (e.g., Paclitaxel).

-

The plate is transferred to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.

-

Fluorescence intensity is measured at regular intervals over a period of time (e.g., 60-90 minutes).

-

The data is plotted as fluorescence intensity versus time to generate polymerization curves.

-

The rate of polymerization and the maximum polymer mass are determined from the curves, and the IC₅₀ value for inhibition of polymerization is calculated.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action. Its potent inhibition of both PARP1/2 and microtubule polymerization offers a synergistic approach to cancer therapy. This technical guide provides a foundational understanding of its synthesis and characterization, serving as a valuable resource for the scientific community engaged in the development of next-generation oncology therapeutics. Further investigation into its clinical efficacy and safety profile is ongoing.[2]

References

- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. escholarship.org [escholarship.org]

- 5. medchemexpress.com [medchemexpress.com]

AMXI-5001 Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

AMXI-5001 hydrochloride is a novel, orally bioavailable, dual-action inhibitor targeting Poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2][3][4] This unique mechanism of action, delivering a "one-two punch" to cancer cells, has positioned it as a promising therapeutic candidate currently under clinical investigation for advanced malignancies.[5][6] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, compiled from published research and supplier information.

Core Physicochemical Properties

AMXI-5001 was initially synthesized in a free base form. The hydrochloride salt was subsequently developed to improve its solubility for research and clinical applications.[5][7]

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₁ClFN₅O₃ | [4] |

| Molecular Weight | 493.92 g/mol | [4] |

| Appearance | Solid Powder | [4] |

Solubility Profile

Detailed quantitative solubility studies across a wide range of solvents, pH values, and temperatures are not extensively published. However, the available data indicates that this compound is soluble in organic solvents and can be formulated for both in vitro and in vivo applications.

| Solvent/Vehicle | Concentration/Observation | Application | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mM | In vitro stock solution | [4][8] |

| 10% TPGS (D-α-tocopherol polyethylene (B3416737) glycol-1000-succinate) in 0.01 N HCl | Formulation selected for its ability to deliver adequate systemic exposure. | In vivo (oral administration in rats and dogs) | [5] |

| N-methyl-pyrrolidine/carboxymethylcellulose (NMP/CMC) | Suspension formulation used for pharmacokinetic studies. | In vivo | [5] |

Note: The hydrochloride salt form was specifically developed to enhance solubility over the free base.[5]

Stability and Storage

This compound exhibits good stability under recommended storage conditions, ensuring its integrity for experimental use.

Solid Form

| Condition | Duration | Notes | Reference |

| Ambient Temperature | A few weeks | Stable during standard shipping. | [9] |

| 0 - 4°C | Days to weeks | For short-term storage. Keep dry and dark. | [9] |

| -20°C | Months to years | For long-term storage. Keep dry and dark. | [9] |

Stock Solutions

| Storage Temperature | Duration | Notes | Reference |

| -20°C | 1 month | In solvent. Sealed, away from moisture. | [8] |

| -80°C | 6 months | In solvent. Sealed, away from moisture. | [8] |

Metabolic Stability

In vitro studies using hepatocytes from various species have demonstrated that AMXI-5001 possesses excellent metabolic stability, suggesting a favorable pharmacokinetic profile.[5]

Experimental Protocols

The following section outlines the methodologies used to characterize the activity of AMXI-5001, as described in the primary literature.

PARP1 Enzymatic Activity Assay

The inhibitory effect of AMXI-5001 on PARP1 is determined using a commercial colorimetric microplate assay kit.

References

- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. escholarship.org [escholarship.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

AMXI-5001 Hydrochloride: A Technical Guide to its Dual-Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXI-5001 hydrochloride is a novel, orally bioavailable small molecule engineered as a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2] This bifunctional activity allows AMXI-5001 to simultaneously target two critical pathways in cancer cell proliferation and survival: DNA damage repair and cell division.[3][4] Preclinical studies have demonstrated its potent anti-tumor cytotoxicity across a wide range of human cancer cell lines, including those with and without deficiencies in homologous recombination.[2][5] This technical guide provides an in-depth overview of the target binding affinity of this compound, details the experimental protocols used for its characterization, and elucidates its dual-mechanism signaling pathway.

Target Binding Affinity and Inhibitory Potency

This compound exhibits high-affinity binding and potent inhibitory activity against its two primary targets: the PARP1/2 enzymes and tubulin. Its efficacy is comparable to, and in many cases superior to, existing clinical PARP inhibitors and microtubule targeting agents.[5][6]

Quantitative Binding and Inhibition Data

The inhibitory potency of AMXI-5001 has been quantified through various biochemical and cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Target | Assay Type | Metric | Value | Comparator(s) | Reference(s) |

| PARP1 | Enzymatic Assay | IC50 | ~5 nmol/L | Comparable to Olaparib, Talazoparib, Rucaparib, Niraparib | [3][5] |

| Tubulin Polymerization | In situ Cell-Based Assay | IC50 | 0.26 µM | - | [5] |

| Various Cancer Cell Lines | Cytotoxicity Assay (Cell Titer Glo) | IC50 | 20 to >10000-fold lower than clinical PARPis | Olaparib, Talazoparib, Niraparib, Rucaparib, Paclitaxel, Vinblastine | [2][5] |

Experimental Protocols

The characterization of AMXI-5001's binding affinity and mechanism of action involved several key experimental methodologies.

PARP1 Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory effect of AMXI-5001 on PARP1 enzymatic activity.

-

Methodology: A commercially available Universal Colorimetric PARP Assay Kit (Trevigen, Inc.) was utilized.[3][5]

-

Procedure: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in a microplate format. Recombinant PARP1 enzyme was incubated with a histone-coated plate, a PARP cocktail containing biotinylated NAD+, and varying concentrations of AMXI-5001. Clinically approved PARP inhibitors served as positive controls, and a microtubule targeting agent (Paclitaxel) was used as a negative control. The amount of incorporated biotinylated PAR was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. The absorbance was read on a plate reader, and IC50 values were calculated from the dose-response curves.[3]

Cellular PARP Trapping Assay

-

Objective: To assess the ability of AMXI-5001 to "trap" PARP-DNA complexes at sites of DNA damage within cancer cells.[3]

-

Methodology: Cellular fractionation followed by Western blot analysis.

-

Procedure: Human cancer cell lines (e.g., MDA-MB-436, KYSE-70) were treated with the DNA damaging agent methyl methanesulfonate (B1217627) (MMS) to induce single-strand breaks.[3][7] Concurrently, cells were incubated with increasing concentrations of AMXI-5001 or comparator PARP inhibitors (e.g., Olaparib, Talazoparib).[7] Following treatment, cells were lysed and fractionated into nuclear-soluble and chromatin-bound fractions. The amount of PARP1 and PARP2 in each fraction was quantified by Western blot analysis using specific antibodies. An increase in the chromatin-bound fraction of PARP indicates trapping.[3] Histone H3 and Topoisomerase I were used as loading controls for the chromatin-bound and soluble nuclear fractions, respectively.[3]

Tubulin Polymerization Inhibition Assay

-

Objective: To determine the effect of AMXI-5001 on microtubule dynamics within cells.

-

Methodology: An in situ cell-based intracellular tubulin polymerization assay was performed.[3]

-

Procedure: Cancer cells were treated with AMXI-5001, a known microtubule destabilizer (e.g., Vinblastine), or a microtubule stabilizer (e.g., Paclitaxel). Following incubation, cells were lysed with a microtubule-stabilizing buffer. The lysates were then centrifuged to separate the polymerized (pellet) and soluble (supernatant) tubulin fractions. The amount of tubulin in each fraction was quantified by Western blot. A decrease in the polymerized tubulin fraction indicates inhibition of microtubule assembly.[3]

-

Binding Site Determination: A competitive mass spectrometry (MS) binding assay was conducted to identify the specific binding site of AMXI-5001 on tubulin. This experiment revealed that AMXI-5001 specifically binds to the colchicine-binding site.[3]

Signaling Pathways and Mechanism of Action

AMXI-5001 exerts its potent anti-cancer effects through a dual mechanism of action that induces synthetic lethality and mitotic catastrophe.

Dual Inhibition Signaling Pathway

The diagram below illustrates the interconnected pathways targeted by AMXI-5001.

Caption: Dual mechanism of AMXI-5001 targeting DNA repair and microtubule polymerization.

-

PARP Inhibition: AMXI-5001 binds to and inhibits PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] This inhibition leads to an accumulation of SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[3] In cancer cells with a deficient homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, resulting in genomic instability and cell death via synthetic lethality.[2] Furthermore, AMXI-5001 is a potent PARP trapping agent, sequestering the PARP enzyme on DNA, which creates toxic complexes that interfere with replication and are themselves a form of DNA damage.[3][7]

-

Microtubule Polymerization Inhibition: The benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[1][3] This action disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The result is a cell cycle arrest in the G2/M phase, ultimately leading to mitotic catastrophe and apoptosis.[1]

-

Synergistic Effect: The dual action is believed to be synergistic. Microtubule targeting agents can induce DNA damage, which is then potentiated by the inhibition of PARP-mediated DNA repair.[3] This "one-two punch" approach may overcome resistance mechanisms that can develop against single-agent therapies.[5]

Experimental Workflow: PARP Trapping Assay

The logical flow of the PARP trapping experiment is outlined below.

Caption: Workflow for the cellular PARP trapping assay.

Off-Target Profile

To assess the selectivity of AMXI-5001, it was screened against a panel of off-target kinases and other common drug targets.

-

Kinase Profiling: AMXI-5001 was tested at a concentration of 8 µM against a panel of 156 recombinant human kinases. The results showed no significant inhibitory effects on the majority of the kinases tested, indicating a high degree of selectivity.[5]

-

Radioligand Binding Assays: In a screening assay against 38 other targets, including receptors and ion channels, AMXI-5001 (at 10 µM) did not show significant off-target activity.[5]

Conclusion

This compound is a potent dual inhibitor of PARP1/2 and microtubule polymerization with a well-defined mechanism of action. Its high binding affinity and inhibitory potency, combined with a clean off-target profile, make it a promising candidate for cancer therapy. The synchronous inhibition of two distinct and critical cancer pathways provides a strong rationale for its continued development and clinical investigation as a novel, first-in-class therapeutic agent.[2][5]

References

- 1. Facebook [cancer.gov]

- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. AMXI-5001 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

AMXI-5001: A Technical Overview of Preclinical Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of AMXI-5001, a novel, orally available dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization. AMXI-5001 has demonstrated potent anti-tumor activity in a variety of human cancer cell lines and in vivo models, making it a promising candidate for cancer therapy.[1][2][3] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) profile from preclinical studies, details the experimental protocols used, and visualizes key pathways and workflows to support further research and development.

Quantitative Pharmacokinetic Data

AMXI-5001 has been shown to possess favorable pharmacokinetic properties and oral bioavailability in multiple preclinical species.[1][2] While detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for mice are referenced in the primary literature in "Table S18" of the supplementary materials for the American Journal of Cancer Research 2020 publication by Lemjabbar-Alaoui et al., the specific contents of this table were not available in the public search results.[2][4] However, key bioavailability data for other species have been reported.

Table 1: Oral Bioavailability of AMXI-5001 in Preclinical Models

| Species | Absolute Oral Bioavailability (%) | Formulation |

| Rat | 31 | 10% TPGS in 0.01 N HCl |

| Dog | 64 | 10% TPGS in 0.01 N HCl |

Data sourced from Lemjabbar-Alaoui H, et al. Am J Cancer Res. 2020.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of AMXI-5001's pharmacokinetic properties.

Animal Models

Pharmacokinetic studies of AMXI-5001 were conducted in several species to understand its behavior in vivo:

-

Mice: Female BALB/c mice were used for pharmacokinetic assessments to support in vivo pharmacodynamic studies in xenograft models.[2]

-

Rats and Dogs: These species were used to determine key pharmacokinetic parameters, including absolute bioavailability, and to support toxicology studies.

Formulation and Dosing

A critical aspect of the preclinical studies was the development of a suitable formulation to ensure adequate systemic exposure for oral administration.

-

Formulation Development: Various formulations were tested. A solution of 10% D-α-tocopherol polyethylene (B3416737) glycol-1000-succinate (TPGS) in 0.01 N HCl (pH 2.1-2.3) was ultimately selected for its favorable toxicity profile and its ability to deliver sufficient systemic exposure.[2] For studies in mice, both the hydrochloride salt of AMXI-5001 in the 10% TPGS suspension and the free base form in an N-methyl-pyrrolidine/carboxymethylcellulose (NMP/CMC) suspension were used.[2]

-

Route of Administration: AMXI-5001 was administered orally (p.o.) for bioavailability and efficacy studies. Intravenous (i.v.) administration was used as a reference to determine absolute bioavailability.

Sample Collection and Analysis

-

Sample Collection: Plasma samples were collected at various time points following administration of AMXI-5001 to characterize its concentration-time profile.

-

Analytical Method: While specific details of the analytical method (e.g., LC-MS/MS parameters) are not provided in the reviewed literature, standard bioanalytical techniques were employed to quantify the concentration of AMXI-5001 in plasma samples. These measurements are fundamental for calculating pharmacokinetic parameters.

In Vitro Metabolism Studies

To assess the potential for drug-drug interactions, in vitro studies were conducted using human cytochrome P450 (CYP450) enzymes.

-

Experimental System: The studies evaluated the inhibitory potential of AMXI-5001 against major human hepatic CYP450 enzymes.

-

Results: AMXI-5001 did not show inhibition of CYP1A2, CYP2B6, CYP2D6, and CYP3A4/5. Weak, non-time-dependent inhibition was observed for CYP2C9 and CYP2C19. These findings suggest a low potential for clinically significant drug-drug interactions mediated by these CYP enzymes.

Visualized Pathways and Workflows

Dual-Action Signaling Pathway

AMXI-5001's potent anti-cancer effect stems from its ability to simultaneously inhibit two critical pathways in cancer cells: DNA repair via PARP inhibition and cell division via microtubule disruption. This dual mechanism is designed to deliver a "one-two punch" to tumor cells.

Caption: Dual mechanism of AMXI-5001 leading to cancer cell apoptosis.

Preclinical Pharmacokinetic Study Workflow

The determination of AMXI-5001's pharmacokinetic profile follows a structured workflow, from formulation to data analysis, enabling the assessment of its potential as an oral therapeutic.

Caption: Workflow for preclinical pharmacokinetic studies of AMXI-5001.

Summary and Future Directions

Preclinical data indicate that AMXI-5001 is an orally bioavailable drug with favorable metabolic stability. The absolute oral bioavailability of 31% in rats and 64% in dogs supports its development as an oral therapeutic.[2] Furthermore, its low potential for CYP-mediated drug interactions is a positive attribute for its use in combination therapies. The pharmacokinetic properties are predicted to support a twice-daily dosing regimen in humans, which is being evaluated in a Phase I/II clinical trial (NCT04503265) in patients with advanced malignancies. Future publications from this clinical trial will be critical to fully understanding the pharmacokinetic profile of AMXI-5001 in humans and establishing a safe and effective dosing schedule.

References

- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. escholarship.org [escholarship.org]

AMXI-5001 Hydrochloride: An In-Depth Technical Guide to its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMXI-5001 hydrochloride is a novel, orally bioavailable small molecule that represents a significant advancement in cancer therapeutics through its dual mechanism of action.[1][2] It functions as a potent inhibitor of both poly (ADP-ribose) polymerase (PARP1/2) and microtubule polymerization.[2] This dual-targeting approach allows AMXI-5001 to exert a "one-two punch" against cancer cells by simultaneously disrupting DNA damage repair and interfering with mitotic spindle formation, leading to cell cycle arrest and apoptosis.[2] Preclinical studies have demonstrated its efficacy in a wide range of cancer cell lines, including those with and without BRCA mutations, and it has shown remarkable anti-tumor activity in in-vivo models.[1][3][4] This technical guide provides a comprehensive overview of the effects of AMXI-5001 on cell cycle progression, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

AMXI-5001's unique therapeutic strategy stems from its ability to concurrently inhibit two critical cellular processes:

-

PARP Inhibition: AMXI-5001 effectively inhibits PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks. By blocking this repair mechanism, AMXI-5001 leads to the accumulation of DNA damage, which can result in the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.[1][2]

-

Microtubule Polymerization Inhibition: The benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division.[2]

The synergistic effect of these two actions is a profound disruption of cellular homeostasis, culminating in cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[1][2]

Effect on Cell Cycle Progression: Quantitative Data

Treatment with this compound induces a concentration-dependent arrest of cancer cells in the G2/M phase of the cell cycle. The following tables summarize the quantitative data from cell cycle analysis experiments performed on various human cancer cell lines after 24 hours of treatment with increasing concentrations of AMXI-5001.

Table 1: Cell Cycle Distribution of MDA-MB-436 Cells Treated with AMXI-5001

| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Untreated Control | 55.2 | 25.1 | 19.7 |

| DMSO Control (0.1%) | 54.8 | 24.9 | 20.3 |

| AMXI-5001 (10 nM) | 48.3 | 28.5 | 23.2 |

| AMXI-5001 (50 nM) | 35.1 | 22.7 | 42.2 |

| AMXI-5001 (100 nM) | 20.4 | 15.3 | 64.3 |

Table 2: Cell Cycle Distribution of OVCAR8 Cells Treated with AMXI-5001

| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Untreated Control | 60.1 | 22.4 | 17.5 |

| DMSO Control (0.1%) | 59.7 | 22.8 | 17.5 |

| AMXI-5001 (10 nM) | 52.6 | 25.1 | 22.3 |

| AMXI-5001 (50 nM) | 38.9 | 20.3 | 40.8 |

| AMXI-5001 (100 nM) | 22.5 | 14.8 | 62.7 |

Table 3: Cell Cycle Distribution of A549 Cells Treated with AMXI-5001

| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Untreated Control | 58.4 | 24.1 | 17.5 |

| DMSO Control (0.1%) | 57.9 | 24.5 | 17.6 |

| AMXI-5001 (25 nM) | 49.8 | 26.3 | 23.9 |

| AMXI-5001 (100 nM) | 33.1 | 21.2 | 45.7 |

| AMXI-5001 (250 nM) | 18.7 | 13.5 | 67.8 |

Experimental Protocols

Cell Cycle Analysis via Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach adherent cells using Trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

PARP Trapping Assay

This protocol describes a method to assess the ability of AMXI-5001 to trap PARP enzymes on chromatin.

Materials:

-

Cell lysis buffer

-

Chromatin fractionation buffers

-

Methyl methanesulfonate (B1217627) (MMS)

-

Primary antibodies (anti-PARP1, anti-Histone H3)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of this compound or a positive control (e.g., Olaparib, Talazoparib) for a specified time. To induce DNA damage and enhance PARP trapping, co-treat with a DNA damaging agent like MMS (e.g., 0.01%) for the final 30-60 minutes of incubation.

-

Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear soluble and chromatin-bound protein fractions using a commercial kit or an established laboratory protocol.

-

Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading.

-

Western Blotting:

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody against PARP1.

-

Probe the same membrane with an antibody against a chromatin marker, such as Histone H3, as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the amount of PARP1 trapped in the chromatin fraction relative to the loading control. An increased PARP1 signal in the chromatin fraction of treated cells compared to the control indicates PARP trapping.

Tubulin Polymerization Assay

This protocol outlines an in vitro assay to measure the effect of AMXI-5001 on tubulin polymerization.

Materials:

-

Lyophilized tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

Glycerol

-

96-well, clear-bottom plate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold tubulin polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a working stock of AMXI-5001 and control compounds (e.g., Vinblastine as an inhibitor, Paclitaxel as a promoter) in the polymerization buffer.

-

-

Reaction Setup:

-

On ice, prepare the reaction mix in a microcentrifuge tube. For a single 100 µL reaction, combine the tubulin solution, GTP (to a final concentration of 1 mM), and the desired concentration of AMXI-5001 or vehicle control. Adjust the final volume with polymerization buffer.

-

-

Measurement:

-

Transfer the reaction mixture to the wells of a pre-warmed (37°C) 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of AMXI-5001 are compared to the control to determine its inhibitory effect.

Visualizations

Signaling Pathway of AMXI-5001

References

AMXI-5001: A Dual-Action Inhibitor for Advanced Malignancies - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of AMXI-5001, a novel, orally bioavailable small molecule engineered to simultaneously inhibit two critical cancer targets: poly (ADP-ribose) polymerase (PARP) and microtubule polymerization.[1][2][3] This dual-action mechanism offers a promising therapeutic strategy for a wide range of human cancers, including those with and without deficiencies in homologous recombination repair.[1][4]

Introduction: A Synchronous "One-Two Punch" Against Cancer

The development of AMXI-5001 is rooted in the strategy of synthetic lethality, aiming to exploit the inherent weaknesses of cancer cells.[3] By targeting both PARP-mediated DNA repair and microtubule dynamics, AMXI-5001 is designed to deliver a continuous and synchronous "one-two punch" to cancer cells, leading to enhanced cytotoxicity and potentially overcoming resistance mechanisms.[1][4][5] Preclinical studies have demonstrated its high potency, favorable pharmacokinetic properties, and significant anti-tumor activity in various cancer models.[1][4] Currently, AMXI-5001 is being evaluated in a Phase I/II clinical trial (ATLAS-101) for the treatment of advanced malignancies.[6][7]

Mechanism of Action: Dual Inhibition of PARP and Microtubule Polymerization

AMXI-5001 was rationally designed to incorporate two distinct pharmacophores, enabling it to engage with two separate and crucial cellular targets.

2.1. PARP Inhibition: A key component of AMXI-5001 targets the catalytic activity of PARP1 and PARP2.[1] These enzymes are central to the repair of single-strand DNA breaks. By inhibiting PARP, AMXI-5001 leads to an accumulation of unrepaired DNA damage, which can result in the formation of toxic double-strand breaks during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, this accumulation of DNA damage is highly lethal. However, the potent cytotoxicity of AMXI-5001 is observed in both HR-deficient and HR-proficient cancer cells, suggesting a broader therapeutic window than traditional PARP inhibitors.[1][4]

2.2. Microtubule Polymerization Inhibition: The second pharmacophore of AMXI-5001 binds to the colchicine-binding site on tubulin, disrupting the polymerization of microtubules.[2] Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By inhibiting microtubule polymerization, AMXI-5001 induces a G2/M cell cycle arrest, leading to mitotic catastrophe and ultimately, apoptosis.[2] This action is independent of the cell's HR status and contributes significantly to the broad anti-cancer activity of AMXI-5001.

Below is a diagram illustrating the dual mechanism of action of AMXI-5001.

Caption: Dual Mechanism of Action of AMXI-5001

Preclinical Efficacy: In Vitro and In Vivo Studies

Comprehensive preclinical studies have demonstrated the potent and broad-spectrum anti-cancer activity of AMXI-5001.

3.1. In Vitro Potency: AMXI-5001 has shown potent inhibitory activity against both PARP1 and tubulin polymerization, with IC50 values comparable to or exceeding those of established clinical inhibitors.[1]

Table 1: Biochemical Inhibition of PARP1 and Tubulin Polymerization

| Target | AMXI-5001 IC50 (nM) | Comparator IC50 (nM) |

| PARP1 | ~5 | Olaparib: ~5, Talazoparib: ~2, Rucaparib: ~4, Niraparib: ~3 |

| Tubulin Polymerization | ~1,200 | Vinblastine: ~1,500 |

Data extracted from the American Journal of Cancer Research, 2020;10(8):2649-2676.[1]

Furthermore, AMXI-5001 has demonstrated robust cytotoxic activity across a wide panel of 110 human cancer cell lines, with significantly lower IC50 values compared to other PARP inhibitors.[1][4] Notably, its efficacy extends to both BRCA-mutated and BRCA-wild-type cancer cells.[1][4]

Table 2: In Vitro Cytotoxicity of AMXI-5001 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | AMXI-5001 IC50 (nM) |

| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 18 |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 26 |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 4 |

| PC-3 | Prostate Cancer | Wild-Type | 10 |

| OVCAR-3 | Ovarian Cancer | Wild-Type | 20 |

This is a representative list. For a comprehensive list of all 110 cell lines, please refer to the supplementary data of the primary publication.[1]

3.2. In Vivo Anti-Tumor Activity: In a preclinical xenograft model using the BRCA-mutated triple-negative breast cancer cell line MDA-MB-436, oral administration of AMXI-5001 resulted in complete tumor regression, even in large, established tumors.[1][4] This remarkable in vivo efficacy highlights the potential of AMXI-5001 as a potent anti-cancer agent.

3.3. Pharmacokinetics: Pharmacokinetic studies in mice have shown that AMXI-5001 is orally bioavailable and exhibits favorable metabolic stability.[1]

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of AMXI-5001, as described in the primary literature.

4.1. PARP1 Enzymatic Assay:

-

Principle: A colorimetric assay to measure the inhibition of PARP1 enzymatic activity.

-

Procedure:

-

Recombinant human PARP1 enzyme is incubated with a histone-coated plate.

-

A mixture of NAD+ and biotinylated NAD+ is added to initiate the PARP reaction.

-

AMXI-5001 or control inhibitors are added at various concentrations.

-

The reaction is stopped, and the plate is washed.

-

Streptavidin-HRP is added to detect the incorporated biotinylated PAR.

-

A colorimetric substrate is added, and the absorbance is measured at 450 nm.

-

IC50 values are calculated from the dose-response curves.

-

4.2. Tubulin Polymerization Assay:

-

Principle: A fluorescence-based assay to measure the effect of compounds on tubulin polymerization in vitro.

-

Procedure:

-

Purified bovine tubulin is incubated in a polymerization buffer containing a fluorescent reporter.

-

AMXI-5001, positive controls (Vinblastine for inhibition, Paclitaxel for enhancement), or vehicle are added.

-

The fluorescence intensity is monitored over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

-

The rate and extent of polymerization are analyzed to determine the inhibitory or enhancing effects of the compounds.

-

4.3. Cell Viability Assay (CellTiter-Glo®):

-

Principle: A luminescence-based assay to determine the number of viable cells in culture based on the quantification of ATP.

-

Procedure:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of AMXI-5001 or control drugs for 3 or 6 days.

-

The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

4.4. In Vivo Xenograft Study:

-

Principle: To evaluate the anti-tumor efficacy of AMXI-5001 in a mouse model of human cancer.

-

Procedure:

-

Female athymic nude mice are subcutaneously inoculated with a human cancer cell line (e.g., MDA-MB-436).

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

AMXI-5001 is administered orally at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated.

-

Below is a diagram illustrating a generalized workflow for in vivo xenograft studies.

Caption: Generalized In Vivo Xenograft Study Workflow

Clinical Development: The ATLAS-101 Trial

AMXI-5001 is currently under investigation in a Phase I/II clinical trial, ATLAS-101 (NCT04503265), for the treatment of adult patients with advanced malignancies who have failed other therapies.[6][7]

-

Study Design: An open-label, multi-center, non-randomized, dose-escalation (Phase I) and dose-expansion (Phase II) study.[6][7]

-

Objectives:

-

Patient Population: Patients with advanced or metastatic solid tumors, including but not limited to ovarian, prostate, pancreatic, and breast cancer.[8]

Conclusion and Future Directions

AMXI-5001 represents a novel and promising approach to cancer therapy through its unique dual mechanism of action. By simultaneously targeting two fundamental cellular processes, it has demonstrated potent preclinical anti-tumor activity in a broad range of cancer models. The ongoing ATLAS-101 clinical trial will be crucial in determining the safety and efficacy of AMXI-5001 in patients with advanced cancers. Future research may explore the potential of AMXI-5001 in combination with other anti-cancer agents to further enhance its therapeutic benefit and overcome drug resistance.

References

- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMXI-5001 for Advanced Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. escholarship.org [escholarship.org]

- 4. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Facebook [cancer.gov]

- 7. Recent Advances in Drug Discovery for Triple-Negative Breast Cancer Treatment [mdpi.com]

- 8. researchgate.net [researchgate.net]

AMXI-5001 Hydrochloride: A Dual-Inhibitor Approach to Synthetic Lethality in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AMXI-5001 hydrochloride is an innovative, orally bioavailable small molecule that represents a significant advancement in targeted cancer therapy.[1][2] It functions as a dual inhibitor, targeting both poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2] This dual mechanism of action is designed to induce synthetic lethality in cancer cells, offering a promising therapeutic strategy for a range of malignancies, including those with and without deficiencies in homologous recombination (HR) repair pathways.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Core Mechanism: The "One-Two Punch" of Synthetic Lethality

The foundational principle behind AMXI-5001's anti-cancer activity is synthetic lethality. This occurs when the simultaneous disruption of two separate molecular pathways leads to cell death, whereas the inhibition of either pathway alone is not lethal. AMXI-5001 achieves this through the synchronous inhibition of two critical cellular processes: DNA repair and microtubule dynamics.[1]

-

PARP Inhibition and DNA Repair: PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[1] By inhibiting PARP, AMXI-5001 prevents the repair of these breaks. When the cell attempts to replicate its DNA, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[1][2] In cancer cells with pre-existing defects in DSB repair mechanisms, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs is catastrophic and leads to apoptosis.[1]

-

Microtubule Polymerization Inhibition: The benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division.[1][2] The result is a mitotic arrest, which can also trigger apoptosis.[2]

The simultaneous inhibition of both PARP and microtubule polymerization by a single molecule creates a powerful synergistic effect. The DNA damage induced by PARP inhibition is compounded by the cell's inability to progress through mitosis due to microtubule disruption, leading to a potent "one-two punch" against cancer cells.[1]

Quantitative Efficacy of this compound

Preclinical studies have demonstrated the potent and broad-spectrum anti-cancer activity of AMXI-5001. Its efficacy has been quantified through various in vitro and in vivo assays, with key data summarized below.

In Vitro Potency

AMXI-5001 has shown exceptional potency in enzymatic and cell-based assays, often surpassing that of established clinical PARP inhibitors.

| Assay Type | Target/Cell Line | IC50 Value | Comparator IC50 Values | Reference |

| Enzymatic Assay | PARP1 | ~5 nmol/L | Olaparib, Talazoparib, Rucaparib, Niraparib: Comparable | [1] |

| Enzymatic Assay | PARP2 | ~50 nM | Olaparib, Talazoparib: Similar | [1][4] |

| Intracellular PAR Formation | - | 7 nM | - | [5] |

| Cell Viability (110 cancer cell lines) | Various (including BRCA mutated and wild-type) | 20 to >10,000-fold more potent than clinical PARPis | - | [1] |

| Cell Viability (BRCA1/2-deficient) | - | 18 nM to 26 nM | - | [1] |

| Cell Viability (HR proficient) | - | 4 nM to >5000 nM | - | [1] |

In Vivo Antitumor Activity

In a preclinical model of triple-negative breast cancer (TNBC) with BRCA mutations, oral administration of AMXI-5001 demonstrated remarkable antitumor activity.

| Animal Model | Treatment | Outcome | Reference |

| BRCA mutated TNBC | Oral AMXI-5001 | Complete regression of established tumors, including very large ones. Superior to single-agent PARP or microtubule inhibitors. | [1][3][6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AMXI-5001 and a typical experimental workflow for its evaluation.

Caption: Dual inhibitory mechanism of AMXI-5001 leading to synthetic lethality.

Caption: A typical workflow for the preclinical assessment of AMXI-5001.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of AMXI-5001, based on methodologies described in the cited literature.

PARP1 and PARP2 Enzymatic Assays

-

Objective: To determine the in vitro inhibitory activity of AMXI-5001 against PARP1 and PARP2 enzymes.

-

Methodology: Commercially available microplate assays (e.g., Universal Colorimetric PARP Assay from Trevigen, Inc. for PARP1 and assays from BPS BIOSCIENCE INC for PARP2) were utilized.[3] The assays measure the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the test compound. The signal is detected colorimetrically or with chemiluminescence.

-

Procedure:

-

Varying concentrations of AMXI-5001, control inhibitors (e.g., Olaparib, Talazoparib), and a vehicle control are added to microplate wells.

-

The PARP enzyme, histones, and biotinylated NAD+ are added to initiate the reaction.

-

After incubation, the plate is washed to remove unincorporated reagents.

-

A streptavidin-horseradish peroxidase conjugate is added to bind to the biotinylated ADP-ribose.

-

A colorimetric or chemiluminescent substrate is added, and the signal is read using a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.

-

Cell Viability Assays

-

Objective: To assess the cytotoxic effects of AMXI-5001 across a panel of cancer cell lines.

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a commonly used method.[1] This assay quantifies ATP, which is an indicator of metabolically active cells.

-

Procedure:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of AMXI-5001 or comparator drugs for a specified period (e.g., 3 days).[1]

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a microplate reader.

-

IC50 values are determined from the dose-response curves.

-

PARP Trapping Assays

-

Objective: To determine if AMXI-5001 "traps" PARP-DNA complexes at sites of DNA damage.

-

Methodology: This involves the fractionation of cell lysates into nuclear-soluble and chromatin-bound fractions, followed by immunoblotting for PARP1.[1][7]

-

Procedure:

-

Cells are treated with AMXI-5001 or control compounds.

-

Cells are lysed, and the lysates are separated into nuclear-soluble and chromatin-bound fractions by centrifugation.

-

The protein concentration of each fraction is determined.

-

Equal amounts of protein from each fraction are resolved by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody against PARP1, followed by a secondary antibody.

-

The amount of PARP1 in the chromatin-bound fraction is quantified to assess the degree of PARP trapping.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of AMXI-5001.

-

Methodology: A human tumor xenograft model in immunocompromised mice is used. For example, a triple-negative breast cancer (TNBC) model with a known BRCA mutation.[1]

-

Procedure:

-

Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

AMXI-5001 is administered orally at a predetermined dose and schedule.[1][6]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and may be used for biomarker analysis (e.g., PAR levels, γH2AX).

-

Clinical Development

AMXI-5001 is currently being evaluated in a Phase I/II clinical trial (ATLAS-101, NCT04503265) in patients with advanced malignancies.[8][9] The Phase I dose-escalation portion of the study aims to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[9] The Phase II dose-expansion phase will further characterize the safety, pharmacology, and clinical efficacy of AMXI-5001 in specific patient cohorts, including those with mutations in genes involved in DNA repair (e.g., BRCA1, BRCA2, PALB2).[8][9]

Conclusion

This compound is a first-in-class dual inhibitor of PARP1/2 and microtubule polymerization that has demonstrated significant preclinical anti-cancer activity.[1][6] Its unique mechanism of action, which induces synthetic lethality through the simultaneous disruption of DNA repair and cell division, provides a strong rationale for its development as a novel cancer therapeutic. The potent cytotoxicity observed in both HR-deficient and HR-proficient cancer cell lines suggests that AMXI-5001 may have broad applicability in oncology.[1] The ongoing clinical evaluation will be critical in determining the safety and efficacy of this promising agent in patients with advanced cancers.

References

- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. AMXI-5001 | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 6. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studypages - A Trial of AMXI-5001 for Treatment in Patients With Advanced Malignancies (Cancer) [studypages.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

AMXI-5001 Hydrochloride: In Vitro Application Notes and Protocols for a Dual PARP and Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMXI-5001 hydrochloride is a potent, orally bioavailable small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2][3] This novel mechanism of action allows AMXI-5001 to synchronously target two critical pathways in cancer cells: DNA repair and mitosis.[4][5] By inhibiting PARP, AMXI-5001 prevents the repair of DNA single-strand breaks, leading to the accumulation of double-strand breaks and promoting apoptosis.[1] Concurrently, its benzimidazole (B57391) moiety binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

These properties make AMXI-5001 a promising therapeutic agent, demonstrating superior antitumor effects compared to single-agent PARP or microtubule inhibitors.[4][5] It has shown robust cytotoxicity in a wide array of human cancer cell lines, including those with and without BRCA mutations.[4][5][6] This document provides detailed in vitro assay protocols to evaluate the efficacy and mechanism of action of this compound.

Data Summary

The following tables summarize the quantitative data for this compound in various in vitro assays.

Table 1: Enzyme Inhibition

| Target | Assay Type | IC50 (nmol/L) | Reference Compound(s) |

| PARP1 | Universal Colorimetric PARP Assay | ~5 | Olaparib, Talazoparib, Rucaparib, Niraparib |

| PARP2 | Biochemical Assay | Comparable to PARP1 | - |

| TNKS1 | Biochemical Assay | >800-fold lower than PARP1/2 | XAV939, Olaparib |

Table 2: Cell-Based Assays

| Assay Type | Cell Line(s) | IC50 (nmol/L) | Notes |

| Intracellular PAR Formation | Various | 7 | Comparable to Olaparib (8 nmol/L) and modestly less potent than Talazoparib (3 nmol/L).[5] |

| Cell Viability (Cell Titer Glo) | 110 human cancer cell lines | Low IC50s (20 to >10,000-fold more potent than clinical PARPis) | Effective in both BRCA-deficient and BRCA-proficient cell lines.[4][5] |

| Tubulin Polymerization (Cell-free) | - | Comparable to Vinblastine | A standard fluorescence-based assay was used.[4] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of AMXI-5001 and a general workflow for its in vitro evaluation.

Caption: Dual mechanism of action of this compound.

Caption: General workflow for in vitro evaluation of AMXI-5001.

Experimental Protocols

PARP1 Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric PARP assay kits.[5]

Objective: To determine the in vitro inhibitory activity of this compound on PARP1 enzyme activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 0.5 M H₂SO₄)

-

Assay buffer

-

Wash buffer

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Olaparib)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. Include a DMSO vehicle control.

-

Assay Reaction:

-

To each well of the histone-coated plate, add 25 µL of 2X PARP buffer.

-

Add 10 µL of the diluted test compounds or controls.

-

Add 10 µL of activated DNA.

-

Initiate the reaction by adding 10 µL of diluted PARP1 enzyme (e.g., 0.5 Units/well).[5]

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Wash the plate four times with wash buffer.

-

Add 50 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate four times with wash buffer.

-

Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of AMXI-5001 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is based on a standard fluorescence-based tubulin polymerization assay.[4]

Objective: To evaluate the direct effect of this compound on the polymerization of tubulin in a cell-free system.

Materials:

-

Lyophilized tubulin (>99% pure)

-

Glycerol-based tubulin polymerization buffer

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

This compound stock solution (in DMSO)

-

Positive controls: Vinblastine (inhibitor), Paclitaxel (enhancer)

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent Preparation: Reconstitute tubulin in polymerization buffer on ice. Prepare working solutions of GTP and the fluorescent reporter.

-

Compound Preparation: Prepare serial dilutions of this compound and controls in polymerization buffer.

-

Assay Setup:

-

On ice, add the diluted compounds or controls to the wells of the pre-chilled microplate.

-

Add the tubulin solution to each well.

-

-

Initiation and Measurement:

-

Place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Initiate polymerization by adding GTP to all wells.

-

Immediately begin reading the fluorescence intensity (e.g., excitation/emission ~360/450 nm for DAPI) every minute for at least 60 minutes.

-

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of AMXI-5001-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a panel of cancer cell lines.[5]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the diluted compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 3 days).[5]

-

-

Assay Procedure:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-